(5Z)-2-(4-tert-butylphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with tert-butylphenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with α-haloketones.
Substitution Reactions: The tert-butylphenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives, such as:
Uniqueness
The uniqueness of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of tert-butyl and dimethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-2-(4-tert-butylphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O3S/c1-23(2,3)16-9-7-15(8-10-16)20-24-22-26(25-20)21(27)19(30-22)13-14-6-11-17(28-4)18(12-14)29-5/h6-13H,1-5H3/b19-13- |
InChI Key |
VKFNGVHDOKJKGN-UYRXBGFRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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